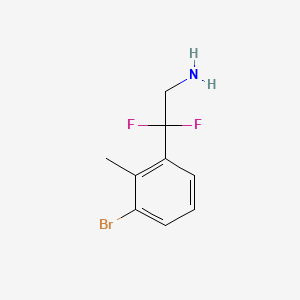
4-(Adamantan-1-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Adamantan-1-yl)butan-1-amine is an organic compound that features an adamantane moiety attached to a butylamine chain. Adamantane, a diamondoid hydrocarbon, is known for its unique cage-like structure, which imparts significant stability and rigidity to the molecule. The incorporation of adamantane into various chemical structures often enhances their physical and chemical properties, making them valuable in diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)butan-1-amine typically involves the reaction of adamantane derivatives with butylamine precursors. One common method involves the alkylation of adamantane with a suitable butylamine derivative under acidic or basic conditions. For instance, the reaction of 1-bromoadamantane with butylamine in the presence of a base like sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. These could include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Adamantan-1-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
4-(Adamantan-1-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: The compound’s stability and unique structure make it useful in studying biological systems and interactions.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-(Adamantan-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. For instance, in medicinal applications, the compound may inhibit viral replication by targeting viral enzymes or proteins .
Comparación Con Compuestos Similares
Similar Compounds
1-(Adamantan-1-yl)propane-1,2-diamine: Another adamantane derivative with similar structural features.
N-(Adamantan-1-yl)amides: Compounds with an adamantane core linked to amide groups.
Adamantane-containing amines: A broader category of compounds featuring adamantane linked to various amine groups.
Uniqueness
4-(Adamantan-1-yl)butan-1-amine stands out due to its specific butylamine chain, which imparts unique chemical and physical properties.
Propiedades
Fórmula molecular |
C14H25N |
|---|---|
Peso molecular |
207.35 g/mol |
Nombre IUPAC |
4-(1-adamantyl)butan-1-amine |
InChI |
InChI=1S/C14H25N/c15-4-2-1-3-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10,15H2 |
Clave InChI |
ARURJSLYUICTPW-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole](/img/structure/B13588482.png)
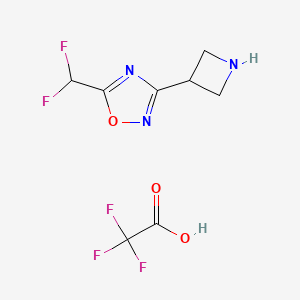
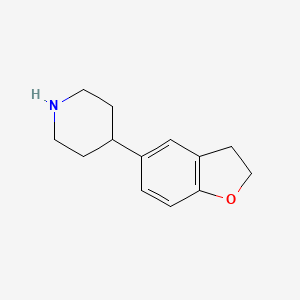
![ethyl 2-{[(2Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13588489.png)
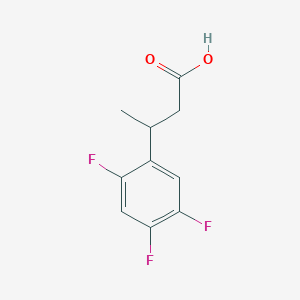

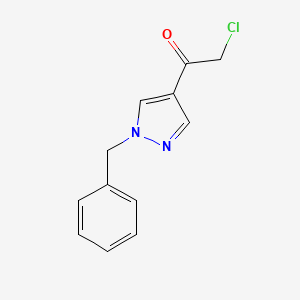
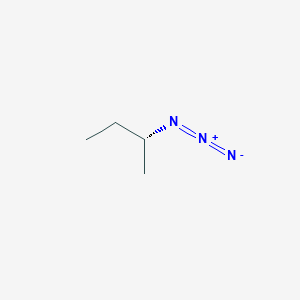
![3-Acetyl-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13588532.png)


